

analytical performance of different methods for Indigo carmine quantification in food

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Compound of Interest

Compound Name: Indigo carmine

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A Comparative Guide to the Analytical Quantification of Indigo Carmine in Food

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of **Indigo Carmine** (E132), a widely used blue food colorant. The selection of an appropriate analytical technique is crucial for ensuring food safety, quality control, and adherence to regulatory standards. This document outlines the performance characteristics of several key methods, supported by experimental data, to aid researchers in choosing the most suitable approach for their specific needs.

Comparative Analysis of Analytical Performance

The selection of an analytical method for **Indigo Carmine** quantification is a critical decision that depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and desired sample throughput. The following table summarizes the quantitative performance of various techniques, offering a clear comparison of their key analytical parameters.

Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range	Recovery (%)	Precision (RSD%)	Food Matrix Examples
UV/Vis Spectrophotometry	$\sim 1.5 \times 10^{-6}$ M	$\sim 5.0 \times 10^{-6}$ M	6.00×10^{-6} - 3.00×10^{-5} M	-	-	Food Dye Mixtures
Briggs-Rauscher (BR) Oscillatory Reaction	$\sim 1.5 \times 10^{-8}$ M	$\sim 5.0 \times 10^{-8}$ M	-	-	-	Food Dye Mixtures
Cloud Point Extraction - Spectrophotometry	0.0213 $\mu\text{g/mL}$	-	0.50 - 2.50 $\mu\text{g/mL}$	-	1.41%	Powdered Beverages, Syrups
Electrochemical (Differential Pulse Voltammetry)	0.0187 μM - 0.36 μM	1.176 μM	0.1 - 100 μM	Good	-	Water, Candy, Pharmaceutical Tablets
HPLC-DAD	0.026 - 0.086 $\mu\text{g/mL}$	0.077 - 0.262 $\mu\text{g/mL}$	0.25 - 50 mg/L	81.4 - 97.5%	0.90 - 9.62%	Beverages, Jellies, Gummy Candies
Capillary Electrophoresis (CE)	Identification Limit: 5 $\mu\text{g/mL}$	-	-	70.0 - 101.5%	1.84 - 4.30% (Peak Area)	Pickles, Soft Drinks, Candies

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. This section provides an overview of the experimental protocols for the key methods discussed.

UV/Vis Spectrophotometry

This method relies on the direct measurement of the absorbance of **Indigo Carmine** at its maximum absorption wavelength.

- **Instrumentation:** A standard UV/Vis spectrophotometer.
- **Sample Preparation:** A commercially available food dye containing **Indigo Carmine** and D-glucose is dissolved in bi-distilled water to a known concentration. The solution may require dilution to fall within the linear range of the calibration curve.[\[1\]](#)
- **Analysis:** The absorbance of the sample solution is measured at the maximum absorption wavelength of **Indigo Carmine**, which is approximately 610 nm.
- **Quantification:** A standard calibration curve is prepared using solutions of known **Indigo Carmine** concentrations. The concentration of **Indigo Carmine** in the sample is determined by comparing its absorbance to the calibration curve.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC offers high selectivity and sensitivity for the separation and quantification of **Indigo Carmine** from complex food matrices.

- **Instrumentation:** An HPLC system equipped with a Diode-Array Detector (DAD).
- **Chromatographic Conditions:**
 - **Column:** A reversed-phase C18 column (e.g., ACQUITY UPLC® BEH shield RP18).
 - **Mobile Phase:** A gradient elution using acetonitrile and water containing 10 mmol L⁻¹ ammonium acetate.[\[2\]](#)
 - **Flow Rate:** Typically around 1.0 mL/min.

- Detection: The DAD is set to monitor the absorbance at the maximum wavelength of **Indigo Carmine** (around 610-630 nm).[3]
- Sample Preparation: The sample is extracted with hot water, followed by the addition of ammonium sulfate to precipitate proteins and polysaccharides. The supernatant is then purified using a solid-phase extraction (SPE) cartridge (e.g., Oasis WAX).[2]
- Quantification: External calibration curves are generated using standard solutions of **Indigo Carmine** over a range of concentrations.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged molecules like **Indigo Carmine**.

- Instrumentation: A capillary electrophoresis system with a photodiode array detector.
- Separation Conditions:
 - Capillary: A fused-silica capillary.
 - Running Buffer: A mixture of 10 mmol/L potassium phosphate monobasic and 5 mmol/L sodium carbonate (pH 10.0) with 20% acetonitrile.[4]
 - Separation Voltage: Applied voltage is typically in the range of 20-30 kV.
- Sample Preparation: The dyes are extracted from the food sample with a mixture of water and 0.5% ammonia-ethanol (1:1). The extract is then cleaned up using a solid-phase extraction cartridge (e.g., Sep-Pak Plus tC18), and the dyes are eluted with methanol.
- Identification and Quantification: Identification is based on the migration time and the absorbance spectrum of each peak. Quantification can be performed using a calibration curve.

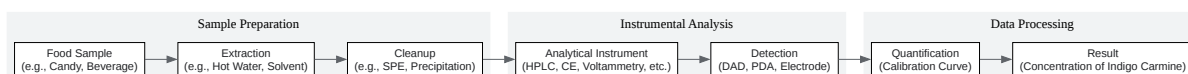
Electrochemical Methods (Voltammetry)

Electrochemical sensors offer a rapid and sensitive approach for the determination of **Indigo Carmine**.

- **Instrumentation:** A potentiostat with a three-electrode system (e.g., a modified carbon paste electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode as the reference electrode).
- **Electrode Modification:** The working electrode is often modified to enhance its sensitivity and selectivity. For instance, a poly (L-phenylalanine) modified carbon paste sensor has been shown to be effective.
- **Analysis:** Differential Pulse Voltammetry (DPV) is a commonly used technique. The analysis is typically carried out in a phosphate buffer solution at a specific pH.
- **Quantification:** The peak current in the voltammogram is proportional to the concentration of **Indigo Carmine**. A calibration curve is constructed by measuring the peak currents of standard solutions.

Visualizing the Analytical Workflow

A general workflow for the analysis of **Indigo Carmine** in a food sample involves several key stages, from initial sample handling to the final data analysis. The following diagram illustrates this logical progression.



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Caption: General workflow for **Indigo Carmine** analysis in food.

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